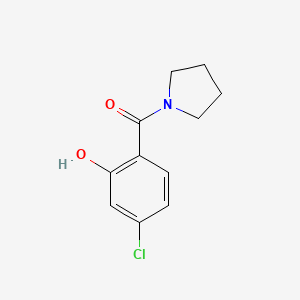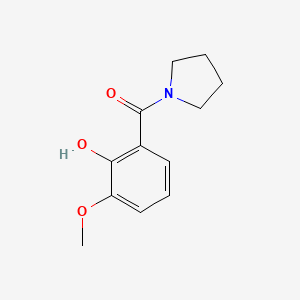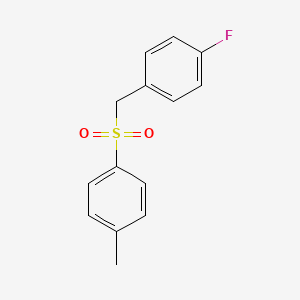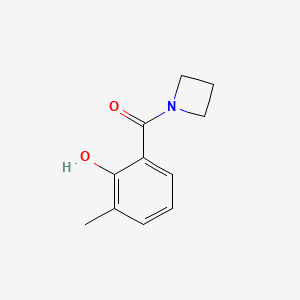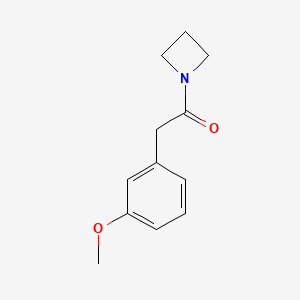
1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone, also known as AZME, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. AZME is a ketone derivative that can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in cognitive function. 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down monoamine neurotransmitters, such as dopamine and serotonin. In addition, 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to bind to various receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to have various biochemical and physiological effects in the body. In animal studies, 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to improve cognitive function and memory, reduce inflammation, and protect against oxidative stress. 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone has also been shown to have potential neuroprotective effects, which may make it a promising drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone is its ease of synthesis, which makes it a readily available compound for use in various lab experiments. 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone is also a stable compound that can be stored for long periods of time without significant degradation. However, one limitation of 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several future directions for research involving 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone. One area of research is the development of 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the synthesis of new compounds based on the structure of 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone, which may have improved pharmacological properties. In addition, further studies are needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone and its potential applications in various fields, such as material science and organic synthesis.
Méthodes De Synthèse
1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone can be synthesized using various methods, including the reaction of 3-methoxybenzaldehyde with azetidine-1-carboxylic acid in the presence of a base, such as sodium hydride, to form 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone. The reaction can also be carried out using other bases, such as potassium carbonate or cesium carbonate. Another method involves the reaction of 3-methoxybenzaldehyde with azetidine-1-carbonitrile in the presence of a base, such as sodium hydride or potassium carbonate, to form 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone. The purity of 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone can be improved using various purification methods, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone has also been studied for its potential use as a building block in the synthesis of various organic compounds, such as chiral ligands and natural products. In material science, 1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone has been studied for its potential use in the synthesis of various materials, such as polymers and nanoparticles.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11-5-2-4-10(8-11)9-12(14)13-6-3-7-13/h2,4-5,8H,3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFBPZTYXMBPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(3-methoxyphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)





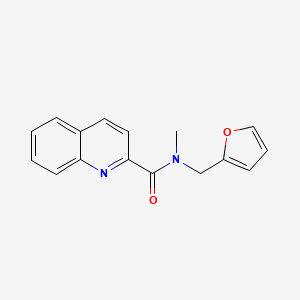
![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)

